molecular formula C15H20N2O2S2 B6968179 N,2,5-trimethyl-N-(1-pyridin-4-ylpropyl)thiophene-3-sulfonamide

N,2,5-trimethyl-N-(1-pyridin-4-ylpropyl)thiophene-3-sulfonamide

Cat. No.: B6968179
M. Wt: 324.5 g/mol
InChI Key: XCWBRQLAXFZNFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2,5-trimethyl-N-(1-pyridin-4-ylpropyl)thiophene-3-sulfonamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing the thiophene nucleus are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and material science .

Preparation Methods

The synthesis of N,2,5-trimethyl-N-(1-pyridin-4-ylpropyl)thiophene-3-sulfonamide involves several steps. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often utilize similar condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

N,2,5-trimethyl-N-(1-pyridin-4-ylpropyl)thiophene-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N,2,5-trimethyl-N-(1-pyridin-4-ylpropyl)thiophene-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,2,5-trimethyl-N-(1-pyridin-4-ylpropyl)thiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain proteins or enzymes, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N,2,5-trimethyl-N-(1-pyridin-4-ylpropyl)thiophene-3-sulfonamide can be compared with other thiophene derivatives and pyridine-containing compounds. Similar compounds include:

The uniqueness of this compound lies in its specific structural features and the combination of thiophene and pyridine moieties, which contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

N,2,5-trimethyl-N-(1-pyridin-4-ylpropyl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S2/c1-5-14(13-6-8-16-9-7-13)17(4)21(18,19)15-10-11(2)20-12(15)3/h6-10,14H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWBRQLAXFZNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=NC=C1)N(C)S(=O)(=O)C2=C(SC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.